trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester
Description
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester moiety at the 2-position of the piperidine ring. This compound is of significant interest in medicinal chemistry and drug development due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMARWKSIBKPA-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 4-Methyl-2-cyanopiperidine
4-Methyl-2-cyanopiperidine undergoes hydrolysis with 6N hydrochloric acid (HCl) under reflux to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. Optimal conditions include a molar ratio of 1:6–8 (substrate:HCl) and a reaction time of 4–6 hours.
Esterification with Ethanol and Thionyl Chloride
The hydrochloride intermediate is esterified using absolute ethanol and thionyl chloride (SOCl₂) at reflux. The molar ratio of substrate:SOCl₂ is 1:2–3, achieving 44% combined yield after isolation.
Cis-Trans Isomer Separation
The esterified product is treated with a methyl tert-butyl ether (MTBE)-ethanol mixture (mass ratio 1:7–8:0.3–0.4) to precipitate cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride. The trans-isomer remains in the mother liquor, which is extracted with dichloromethane and dried to yield trans-4-methyl-2-ethyl piperidinecarboxylate.
Chiral Resolution with L-Tartaric Acid
The trans-isomer is resolved using L-tartaric acid in acetone-ethanol (mass ratio 1:10–12:0.4–0.5). Recrystallization yields (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester with >98% enantiomeric excess (ee).
Table 1: Key Parameters for Hydrolysis-Esterification-Isomer Separation-Resolution Route
| Step | Reagents/Conditions | Yield | Purity/ee |
|---|---|---|---|
| Hydrolysis | 6N HCl, reflux, 4–6 h | 85% | 95% |
| Esterification | SOCl₂, ethanol, reflux | 44%* | 90% |
| Cis-trans separation | MTBE:ethanol = 7–8:0.3–0.4 | 95%† | 99%‡ |
| Resolution | L-tartaric acid, acetone:ethanol = 10–12:0.4 | 40% | >98% ee |
| *Combined yield for esterification and isomer separation; †Recovery of trans-isomer; ‡After dissociation. |
Diethyl Oxalate-Based Grignard-Cyclization Route
Patent CN101712645B outlines a multi-step synthesis starting with diethyl oxalate, involving Grignard addition, cyclization, and resolution.
Grignard Reaction
Diethyl oxalate reacts with 1-bromo-3-substituted-propylene in tetrahydrofuran (THF) to form 2-carbonyl-3-allyl acetic acid ethyl ester (85% yield).
Cyclization to Piperidine Core
The intermediate undergoes hydrogenation with Raney nickel under H₂ at 100°C, forming 4-methylpiperidine-2-carboxylic acid ethyl ester (90% yield).
Resolution with L-Tartaric Acid
Similar to Method 1, L-tartaric acid resolution achieves 45% yield and >98% ee.
Table 2: Performance of Grignard-Cyclization Route
| Step | Conditions | Yield |
|---|---|---|
| Grignard addition | THF, 25°C, 12 h | 85% |
| Cyclization | H₂, Raney Ni, 100°C | 90% |
| Resolution | L-tartaric acid, ethanol | 45% |
Direct Trifluoromethylation of Piperidine Derivatives
Patent CN102603611B describes a one-step trifluoromethylation using sulfur tetrafluoride (SF₄).
Reaction Setup
4-Piperidinecarboxylic acid is treated with SF₄ in a mixture of chloroform and anhydrous hydrofluoric acid (HF) at 85°C for 3 hours. The trifluoromethyl group replaces the carboxylic acid functionality.
Esterification
The resulting 4-trifluoromethylpiperidine is esterified with ethanol and thionyl chloride, similar to Method 1, achieving 80% yield.
Table 3: Trifluoromethylation-Esterification Route
| Step | Conditions | Yield |
|---|---|---|
| Trifluoromethylation | SF₄, HF, CHCl₃, 85°C, 3 h | 80% |
| Esterification | SOCl₂, ethanol, reflux | 85% |
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Each Route
| Method | Advantages | Limitations |
|---|---|---|
| 1 | High enantiopurity; scalable | Low overall yield (24–40%) |
| 2 | Versatile for diverse substituents | Multi-step; requires hazardous reagents |
| 3 | Single-step trifluoromethylation; high yield | Uses toxic SF₄ and HF; specialized equipment |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is primarily studied for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to serve as a lead compound in drug development.
- Anticoagulant Research : The compound's derivatives are investigated for their anticoagulant properties, particularly as potential thrombin inhibitors. For instance, related piperidine compounds have shown promise in treating conditions like ischemic cerebral infarction by selectively inhibiting thrombin activity .
- Pain Management : Compounds derived from piperidine structures are often explored for analgesic properties. The trifluoromethyl group may enhance the potency and selectivity of these compounds in pain management therapies, similar to other piperidine derivatives like fentanyl .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its trifluoromethyl group is utilized to modulate the electronic and steric properties of target compounds.
- Building Block for Complex Molecules : It can be transformed into more complex structures through reactions such as nucleophilic substitutions and coupling reactions. This makes it an essential precursor in the synthesis of pharmaceuticals and agrochemicals .
- Stability and Reactivity : The stability imparted by the trifluoromethyl group allows for a range of reactions that would not be feasible with less stable compounds, facilitating the development of new synthetic pathways .
Case Study 1: Anticoagulant Development
Research conducted on related piperidine derivatives demonstrated their effectiveness as thrombin inhibitors. A study highlighted the synthesis of a series of piperidine-based compounds that exhibited high selectivity towards thrombin, showcasing their potential use in anticoagulant therapies .
Case Study 2: Analgesic Properties
A series of experiments evaluated the analgesic effects of piperidine derivatives with trifluoromethyl substitutions. These studies revealed that specific modifications could significantly enhance analgesic potency compared to traditional opioids, providing insights into new pain management strategies .
Mechanism of Action
The mechanism of action of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
Structural Differences :
- Core structure : Both compounds share a piperidine ring and an ethyl ester group. However, trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester features a carboxylic acid-derived ester at position 2, whereas ethyl 2-(piperidin-4-yl)acetate has an acetamide side chain.
- Substituent effects : The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~1.5–2.0, estimated) compared to ethyl 2-(piperidin-4-yl)acetate (logP = 0.15) .
Physicochemical Properties :
Functional Implications :
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester
Structural and Functional Contrasts :
Lumping Strategy and Functional Group Analysis
The lumping strategy groups compounds with similar functional groups or reactivity pathways . For example:
- CF₃-containing esters : Both the target compound and the pyrimidine ester in may be lumped as "trifluoromethyl-substituted heterocyclic esters" due to shared hydrolysis or nucleophilic substitution pathways.
- Piperidine vs. pyridine derivatives : Despite structural similarities, their distinct ring saturation (piperidine) vs. aromaticity (pyridine) could lead to separate lumping categories in reaction modeling .
Research Findings and Implications
Pharmacokinetic Predictions
- The CF₃ group in the piperidine derivative is predicted to improve BBB permeability (similar to Ethyl 2-(piperidin-4-yl)acetate’s BBB score: 0.95) while maintaining moderate solubility .
Biological Activity
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a trifluoromethyl group and an ethyl ester functional group. Its unique structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, which may lead to modulation of various biological pathways. Research indicates that this compound can affect neurotransmitter systems and has potential implications in treating neurological disorders.
Enzyme Interaction
Studies have shown that the compound interacts with several key enzymes:
- Cyclooxygenases (COX) : Potential anti-inflammatory effects.
- Histone Deacetylases (HDAC) : Implications in cancer therapy through epigenetic modulation.
- Butyrylcholinesterase (BChE) : Possible relevance in Alzheimer's disease treatment due to its role in acetylcholine metabolism .
Neuropharmacological Studies
In a recent study, this compound was evaluated for its neuroprotective effects. The results indicated that the compound exhibited significant protective effects against oxidative stress-induced neuronal cell death in vitro, suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
Another study focused on the compound's anticancer properties. It demonstrated cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values ranged from 50 to 100 µM, indicating moderate potency .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
